![molecular formula C8H10F2O2 B3020164 (1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2343964-25-8](/img/structure/B3020164.png)
(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound (1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid is a fluorinated bicyclic structure that is part of a broader class of compounds known for their interesting chemical and physical properties. While the specific compound is not directly mentioned in the provided papers, the general class of bicyclic compounds and their derivatives, such as those discussed in the papers, are known for their potential applications in pharmaceuticals and materials science due to their unique structural features.
Synthesis Analysis
The synthesis of related bicyclic compounds often involves multi-step reactions that build the core structure followed by functionalization. For example, the synthesis of tetrahydrofuran derivatives as mentioned in paper involves starting from a norbornene derivative and proceeding through a six-step sequence, including key transformations like base-catalyzed methanolysis-rearrangement. Similarly, the synthesis of 2-aminobicyclo[3.2.0]heptane-2,7-dicarboxylic acid in paper starts with a photochemical [2+2] cycloaddition reaction. These methods could potentially be adapted for the synthesis of (1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid by incorporating fluorination steps at the appropriate stages.
Molecular Structure Analysis
Bicyclic compounds like those discussed in paper exhibit a boat-like conformation that is largely unaffected by various substitution patterns. This intrinsic property is crucial for the conformational locking of pharmacophores within the structure. The molecular structure of (1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid would likely also exhibit a rigid conformation due to the presence of the bicyclic core, which could influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of bicyclic compounds can be quite diverse. As seen in paper , derivatives of undecafluorobicyclo[2.2.1]heptane can undergo various reactions, including lithiation and conversion into a range of functionalized products. The presence of fluorine atoms, as in the case of (1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid, would influence the reactivity, potentially leading to unique chemical transformations that exploit the electron-withdrawing nature of fluorine.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated bicyclic compounds are often characterized by high thermal stability and unique electronic properties due to the presence of fluorine atoms. For instance, the thermal stability of certain dioxetanes is highlighted in paper . The difluorinated compound would likely share some of these properties, such as stability and reactivity, which could be beneficial in various applications, including as intermediates in organic synthesis or as building blocks for more complex molecules.
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R,2R,4R)-5,5-difluorobicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)3-4-1-5(8)2-6(4)7(11)12/h4-6H,1-3H2,(H,11,12)/t4-,5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIRZVVVKSSDJV-HSUXUTPPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1CC2(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

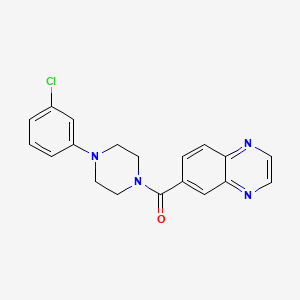
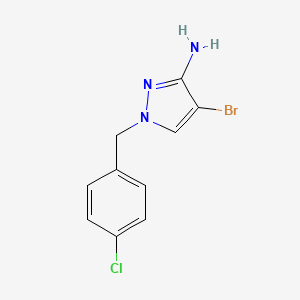
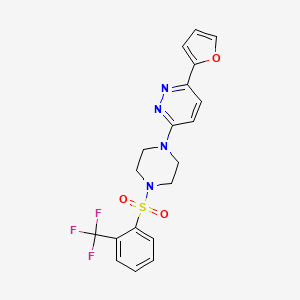
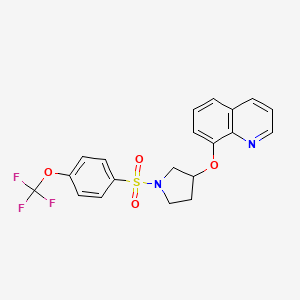
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,4-dichlorophenyl)amino)formamide](/img/structure/B3020088.png)
![1-[4-(Hydroxymethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3020089.png)
![2,4-dichloro-N-[[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B3020090.png)
![4-tert-butyl-N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B3020092.png)
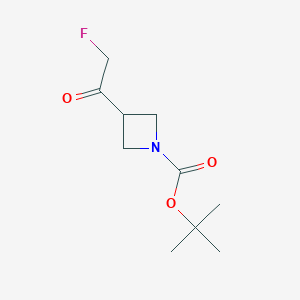
![2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B3020094.png)
![N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]prop-2-enamide](/img/structure/B3020097.png)
![2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B3020098.png)
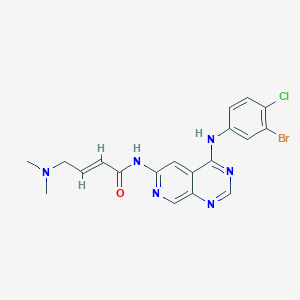
![2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B3020104.png)